2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine
Overview
Description
“2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine” is a heterocyclic organic compound with a molecular formula of C12H11BrN2O . It has a pyridine ring and a bromine atom attached to it, as well as an ethoxy group attached to the pyridine ring.
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine” can be represented by the InChI code:1S/C12H11BrN2O/c13-12-11(5-3-8-15-12)16-9-6-10-4-1-2-7-14-10/h1-5,7-8H,6,9H2
. Physical And Chemical Properties Analysis
“2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine” has a molecular weight of 279.14 g/mol . It is a powder at room temperature . The compound has a boiling point of 424.1°C.Scientific Research Applications
Application 1: Chemodivergent Synthesis
- Summary of the Application: “2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Methods of Application: N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
- Results or Outcomes: The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Application 2: Synthesis of Imidazole Containing Compounds
- Summary of the Application: Imidazole containing compounds have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application: The synthesis of pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone was reported .
- Results or Outcomes: The antimicrobial potential against S. aureus, B. subtilis, and E. coli was determined using ciprofloxacin as a reference drug .
Application 3: Synthesis of Pterocellin A
- Summary of the Application: “2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine” is used in the synthesis of pterocellin A by reacting with kojic acid .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 4: Formation of C−N Bond
- Summary of the Application: “2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine” is used as a building block in the formation of C−N bond by various cross coupling reactions .
- Methods of Application: It is a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 5: Azo Dyes Synthesis
- Summary of the Application: “2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine” is used in the synthesis of azo dyes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 6: Formation of C−N Bond
- Summary of the Application: “2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine” is used as a building block in the formation of C−N bond by various cross coupling reactions .
- Methods of Application: It is a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
properties
IUPAC Name |
2-bromo-3-(2-pyridin-2-ylethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-12-11(5-3-8-15-12)16-9-6-10-4-1-2-7-14-10/h1-5,7-8H,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTKBISJAVBUHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCOC2=C(N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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